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Compound of Interest |

3-Methoxy-N-methyl-
Compound Name:
benzenepropanamine

CAS No.: 108447-67-2

\ J

Introduction & Chemical Context

3-Methoxy-N-methyl-benzenepropanamine (

, MW 179.26 g/mol ) is a secondary amine characterized by a 3-carbon alkyl chain linking a
meta-substituted anisole ring to a methylamino group.[1]

o Chemical Structure: 3-(3-methoxyphenyl)-N-methylpropan-1-amine.[1][2]
o Analytical Challenge: It shares an exact monoisotopic mass (

179.1310) with highly regulated regioisomers, specifically paramethoxymethamphetamine
(PMMA) and methoxyphenamine.[1]

« Criticality: Differentiation relies on the propyl vs. isopropyl backbone stability and specific
fragmentation pathways.[1] Standard low-resolution MS often yields non-specific alpha-
cleavage ions (

44 or 58), necessitating the protocols below.

Analytical Strategy Overview
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To ensure scientific integrity and legal defensibility, we utilize a dual-method approach:
 UHPLC-MS/MS: For high-sensitivity quantitation in biological matrices (plasma/urine).[1]

e GC-MS (Derivatized): For definitive structural elucidation and isomer resolution.[1]
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Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity vs.
selectivity requirements.
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Protocol A: UHPLC-MS/MS Quantitation

Objective: Rapid, sensitive quantitation in plasma or solvent standards.[1]

Mechanistic Rationale

The secondary amine is readily protonated (

).[1] Collision-Induced Dissociation (CID) of the propyl chain yields a tropylium ion (

91) and a methoxybenzyl cation (

121).[1] Unlike its isopropyl isomers (which favor

58 via alpha-cleavage), the straight propyl chain requires higher collision energy to fragment,

providing a unique transition profile.[1]

Method Parameters[3][4][5][6]

Parameter

Setting / Value

Column

C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
um)

Mobile Phase A

Water + 0.1% Formic Acid + 2mM Ammonium

Formate

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Flow Rate

0.4 mL/min

lonization

ESI Positive Mode

Precursor lon

MRM Transition Table
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Transition EIIEEL AR Collision Structural
Type ) ) Energy (eV) Assignment
Methoxybenzyl
cation (Cleavage
Quantifier 180.1 121.1 22 at

-carbon)

Tropylium ion
Qualifier 1 180.1 91.1 35 (Loss of methoxy
+ amine chain)

Loss of
Qualifier 2 180.1 149.1 15 methylamine (
, heutral loss 31)
Step-by-Step Workflow

o Sample Prep: Dilute 100 pL sample with 900 pL Mobile Phase A.

e Injection: Inject 2 pL onto the column.

e Gradient: Hold 5% B for 0.5 min; Ramp to 95% B over 4.5 min; Hold 1 min.

 Validation: Ensure the ratio of 121.1/91.1 remains within £20% of the reference standard.

Protocol B: GC-MS with PFPA Derivatization

Objective: Definitive forensic identification and separation from isobaric phenethylamines.

Mechanistic Rationale

Under standard Electron Impact (El) ionization, secondary amines like 3-MeO-N-Me-BPA
fragment excessively, often leaving only the non-specific

44 ion (

).[1] Solution: Acylation with Pentafluoropropionic Anhydride (PFPA).[1][3]
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o Effect: Converts the polar N-H group to a volatile amide.[1]

e Result: Increases molecular weight to 325 Da, improves peak shape, and generates high-
mass diagnostic fragments that distinguish the propyl chain from the isopropyl chain of
amphetamine analogs.[1]

Derivatization Protocol

o Evaporation: Evaporate 50 pL of extract to dryness under nitrogen at 40°C.
e Reagent Addition: Add 50 pL of PFPA and 25 pL of Ethyl Acetate.
e Incubation: Cap and heat at 70°C for 20 minutes.

o Reconstitution: Evaporate to dryness; reconstitute in 100 pL Ethyl Acetate.

GC-MS Parameters

Parameter Setting

5% Phenyl-methylpolysiloxane (e.g., DB-5MS),

Column 30m x 0.25mm

Carrier Gas Helium, 1.0 mL/min (Constant Flow)

Inlet Temp 250°C (Splitless)

Temp Program 70°C (1 min) - 20°C/min — 280°C (Hold 5 min)
MS Source El, 70 eV, 230°C

Diagnostic lons (PFPA Derivative)[1]
e Molecular lon (

):

325 (Weak)[1]

o Base Peak:
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190 (Perfluoroacyl-N-methyl-propylamine fragment).[1] Note: Isomers with branched chains
(amphetamines) will show different base peaks due to alpha-methyl cleavage.[1]

e Tropylium Series:

121, 91.[1]

References

» Regioisomeric Analysis of Phenethylamines: Awad, T., Belal, T., & Clark, C. R. (2007).[1][3]
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the necessity of perfluoroacylation for distinguishing positional isomers of methoxy-amines.

o Fragmentation Mechanisms of N-Methyl Amines: Kashiwagi, H., et al. (2000).[1] A detailed
mechanistic fragmentation analysis of methamphetamine and select regioisomers by
GC/MS. Journal of Forensic Sciences. Relevance: Provides the foundational mass spectral
rules for differentiating propyl vs. isopropyl amine side chains.

e Chemical Identity Data: PubChem.[1][4][5] Compound Summary for CID 9437044: 3-
methoxy-N-methyl-benzenepropanamine. National Library of Medicine (US).[1]
Relevance: Verification of chemical structure, formula, and predicted physicochemical
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 3-Methoxy-N-methylbenzylamine | COH13NO | CID 5152225 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. PubChemlLite - 108447-67-2 (C11H17NO) [pubchemlite.lcsb.uni.lu]

e 3. semanticscholar.org [semanticscholar.org]
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o 4. (3-Methoxypropyl)(methyl)amine | CSH13NO | CID 12545984 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 5. (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | C17H18F3NO | CID 18618697
- PubChem [pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Note: High-Resolution Analytical Protocols
for 3-Methoxy-N-methyl-benzenepropanamine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b175231#analytical-methods-for-3-methoxy-n-
methyl-benzenepropanamine-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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